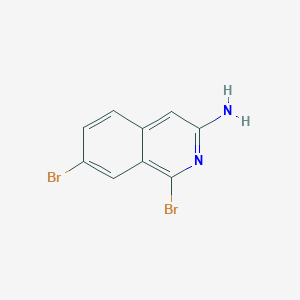

1,7-Dibromoisoquinolin-3-amine

Description

Significance of the Isoquinoline (B145761) Heterocyclic Scaffold in Organic Chemistry and Medicinal Science

The isoquinoline framework, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of organic and medicinal chemistry. nih.govnih.govrsc.org This scaffold is a core component of numerous naturally occurring alkaloids and synthetic compounds that exhibit a wide array of biological activities. nih.govontosight.ai Its structural diversity and therapeutic potential have made it a focal point for drug discovery and development. nih.govontosight.ai

Isoquinoline derivatives have been reported to possess a broad spectrum of pharmacological properties, including:

Anticancer nih.gov

Antimicrobial ontosight.ai

Antiviral ontosight.ai

Anti-inflammatory nih.govontosight.ai

Antioxidant nih.govontosight.ai

Neuroprotective ontosight.ai

The therapeutic importance of isoquinolines is underscored by the existence of at least 38 isoquinoline-based drugs in clinical use or trials for a variety of diseases, such as cancer, infectious diseases, and neurological disorders. nih.gov The versatility of the isoquinoline scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. rsc.org

Role of Halogenated Aminoisoquinolines as Versatile Intermediates and Templates for Functionalization

The introduction of halogen atoms and an amine group to the isoquinoline scaffold, as seen in 1,7-Dibromoisoquinolin-3-amine, significantly enhances its utility as a synthetic intermediate. nih.gov Halogens, such as bromine, serve as excellent leaving groups in various cross-coupling reactions, including the widely used Suzuki-Miyaura coupling. researchgate.net This allows for the site-selective introduction of a wide range of substituents, providing access to a diverse library of novel compounds. researchgate.netrsc.org

The amine group, a key functional group, can act as a nucleophile or a directing group in various chemical transformations. byjus.com It can also be a crucial pharmacophore, directly interacting with biological targets. The presence of both halogens and an amine group on the isoquinoline core provides multiple reaction sites, making these compounds highly versatile building blocks for the synthesis of complex molecular architectures. researchgate.net For instance, the bromine atoms at the 1 and 7 positions can be selectively functionalized, and the amine group at the 3-position can be modified to introduce further diversity.

Current Research Trajectories for this compound and Its Analogues

Current research involving this compound and its analogues is primarily focused on their application as key intermediates in the synthesis of biologically active molecules and functional materials. While specific research on this compound is not extensively published, the broader class of halogenated aminoisoquinolines is being explored for various purposes.

One major research direction is the use of these compounds in the development of kinase inhibitors. For example, pyridine and isoquinoline derivatives have been investigated as inhibitors of Syk and JAK kinases, which are implicated in inflammatory disorders and cancer. google.com The ability to functionalize the isoquinoline core through reactions at the halogenated positions is crucial for optimizing the potency and selectivity of these inhibitors.

Another area of interest is the development of novel materials. The rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive π-conjugation through functionalization, makes these compounds attractive candidates for organic electronics and sensor applications. americanelements.com For instance, aminoisoquinolines have been studied as colorimetric sensors for mercury ions. acs.org

Furthermore, research is ongoing to develop more efficient and selective methods for the synthesis and functionalization of halogenated isoquinolines. This includes the development of novel catalytic systems for cross-coupling reactions and the exploration of new reaction pathways to access a wider range of derivatives. acs.orgchemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 925672-86-2 | myskinrecipes.comfluorochem.co.ukfinetechnology-ind.com |

| Molecular Formula | C₉H₆Br₂N₂ | myskinrecipes.comfinetechnology-ind.com |

| Molecular Weight | 301.96 g/mol | myskinrecipes.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | Nc1cc2ccc(Br)cc2c(Br)n1 | fluorochem.co.uk |

| InChI | InChI=1S/C9H6Br2N2/c10-6-2-1-5-3-8(12)13-9(11)7(5)4-6/h1-4H,(H2,12,13) | fluorochem.co.ukfinetechnology-ind.com |

| InChI Key | YPMHWINOTYQHHO-UHFFFAOYSA-N | fluorochem.co.ukfinetechnology-ind.com |

| Purity | 95+% | fluorochem.co.uk |

| LogP | 3.2536 | fluorochem.co.uk |

| Hydrogen Bond Acceptors | 2 | fluorochem.co.uk |

| Hydrogen Bond Donors | 1 | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

1,7-dibromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-6-2-1-5-3-8(12)13-9(11)7(5)4-6/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHWINOTYQHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(N=C(C=C21)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857479 | |

| Record name | 1,7-Dibromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925672-86-2 | |

| Record name | 1,7-Dibromo-3-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925672-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dibromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,7 Dibromoisoquinolin 3 Amine and Analogues

Established Routes to the Isoquinoline (B145761) Core Structure

The construction of the fundamental isoquinoline ring system has been a subject of extensive research in organic chemistry, leading to the development of several robust and widely applicable synthetic methods. ijpsjournal.comresearchgate.net These methods can be broadly categorized into classical cyclization reactions and more contemporary strategies for creating functionalized derivatives.

Three classical name reactions form the cornerstone of isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods, all centered on electrophilic aromatic substitution, have been instrumental in accessing a wide variety of isoquinoline derivatives. researchgate.net

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent in acidic conditions to yield 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.orgnrochemistry.com These intermediates can then be oxidized to form the aromatic isoquinoline ring. wikipedia.orgnrochemistry.com The reaction is typically most effective when the aromatic ring is electron-rich. nrochemistry.comjk-sci.com Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (B1165640) (Tf₂O). nrochemistry.comslideshare.net The mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.orgslideshare.net

Pictet-Spengler Reaction: Discovered in 1911, this reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nih.govname-reaction.comwikipedia.org The driving force of this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack by the electron-rich aryl ring. wikipedia.org The reaction can often proceed under mild conditions, especially when the aromatic ring is activated, and is even utilized in biosynthesis. wikipedia.orgjk-sci.com

Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.comthermofisher.com The benzalaminoacetal is formed by the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com While effective, this reaction can sometimes result in low yields, which has led to the development of several modifications. organicreactions.org Despite this, the Pomeranz-Fritsch synthesis offers a valuable pathway for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org

Table 1: Comparison of Classical Isoquinoline Syntheses

| Reaction | Starting Materials | Key Intermediate | Product | Typical Conditions |

| Bischler-Napieralski | β-Arylethylamide | Nitrilium ion wikipedia.orgslideshare.net | 3,4-Dihydroisoquinoline | Dehydrating agent (e.g., POCl₃), acidic, reflux wikipedia.orgnrochemistry.com |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Iminium ion wikipedia.org | Tetrahydroisoquinoline | Acid catalyst (protic or Lewis) name-reaction.comjk-sci.com |

| Pomeranz-Fritsch | Aromatic aldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal wikipedia.orgchemistry-reaction.com | Isoquinoline | Strong acid (e.g., H₂SO₄) wikipedia.orgthermofisher.com |

While classical methods are foundational, modern organic synthesis has introduced a variety of powerful techniques for constructing more complex and specifically functionalized isoquinolines. These strategies often offer milder reaction conditions, greater functional group tolerance, and access to a broader range of derivatives. ijpsjournal.comnih.gov

Transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as a highly efficient and atom-economical approach. ijpsjournal.comnih.gov Rhodium(III)-catalyzed annulation of benzamides with alkynes, for instance, provides a direct route to isoquinolone derivatives, which can be further transformed into highly functionalized isoquinolines. nih.gov Palladium-catalyzed reactions are also widely used, such as in the cascade oxidative addition for constructing isoquinolinone derivatives. nih.gov

Other modern approaches include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of 4-substituted isoquinolines. nih.gov

Photoredox catalysis: Visible-light-mediated C-H functionalization offers a mild and environmentally friendly alternative for creating substituted isoquinolines. ijpsjournal.com

Domino reactions: Multi-step transformations in a single pot, such as gold(III)-mediated domino reactions of 2-alkynylbenzamides, provide efficient access to complex isoquinoline structures like 1-aminoisoquinolines. researchgate.net

These contemporary methods have greatly expanded the toolkit available to chemists for the synthesis of diverse isoquinoline scaffolds. nih.govorganic-chemistry.org

Targeted Synthesis of Dibromoisoquinolinamine Scaffolds

The synthesis of specifically substituted isoquinolines like 1,7-dibromoisoquinolin-3-amine requires a more targeted approach, often building upon the foundational isoquinoline core. Research has focused on developing efficient routes to create these highly functionalized molecules, which can serve as versatile building blocks for further chemical exploration.

A key development in this area has been the establishment of an efficient synthetic route to 1,6- and 1,7-dibromo-3-aminoisoquinoline. researchgate.net This multi-step synthesis provides access to these important intermediates, which are otherwise challenging to prepare. The general pathway involves the construction of a suitably substituted isoquinoline precursor, followed by bromination and amination steps. The strategic introduction of the bromine and amine functionalities at specific positions is crucial for the utility of these compounds as synthetic templates.

The 1,6- and 1,7-dibromo-3-aminoisoquinoline scaffolds are particularly valuable as they serve as ideal templates for creating a library of functionalized 3-aminoisoquinoline analogues. researchgate.net The two bromine atoms, located at different positions on the isoquinoline ring system, can be selectively functionalized through various cross-coupling reactions. This allows for the introduction of a wide range of substituents at either the C6 or C7 position, leading to diverse molecular architectures. The presence of the 3-amino group provides another point for modification or for influencing the biological activity of the final compounds.

Advanced Synthetic Approaches for Amine Derivatives

The synthesis of amine-functionalized isoquinolines, including the target compound, has benefited from advanced synthetic methodologies that offer high efficiency and broad substrate scope. rsc.org

Photo-induced reactions represent a modern and green approach. For example, a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical, generated using an organic photosensitizer, has been developed to synthesize amide-functionalized isoquinoline-1,3-diones. rsc.org This method is noted for its mild reaction conditions and environmental friendliness. rsc.org

Microwave-promoted multicomponent reactions also provide an efficient pathway. These reactions can rapidly generate complex molecules, such as oxygen-bridged spirooxindoles, in good to excellent yields, demonstrating the power of microwave technology in accelerating the synthesis of heterocyclic compounds. nih.gov Such advanced methods are increasingly being applied to the synthesis of diverse heterocyclic derivatives, including those of isoquinoline. nih.govnih.gov

Metal-Catalyzed Amination Reactions for C-H Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of synthesizing amino-isoquinoline analogues, transition-metal-catalyzed C-H amination is a particularly powerful strategy. Catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), and cobalt (Co) have been extensively developed for this purpose. bohrium.comorganic-chemistry.orgnih.govnih.gov

These reactions often employ a directing group to position the metal catalyst near the target C-H bond, ensuring high regioselectivity. For instance, Rh(III)-catalyzed C-H activation has been successfully used to synthesize highly substituted isoquinolines. researchgate.net In one approach, a hydrazone moiety can serve as a directing group, facilitating ortho C-H bond activation and subsequent annulation to form the isoquinoline core without the need for an external oxidant. researchgate.net Similarly, cobalt(III) catalysis can be used for the C-H/N-H bond functionalization of aryl amidines with diazo compounds to yield 1-aminoisoquinolines under mild conditions. organic-chemistry.org The choice of metal and directing group is crucial for controlling the reaction's outcome and is a key area of ongoing research. bohrium.com

Table 1: Examples of Metal-Catalyzed Synthesis of Isoquinoline Analogues

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Rh(III) / Hydrazone DG | Aryl Ketone Hydrazones, Alkynes | Substituted Isoquinolines | Oxidant-free, N-N bond cleavage |

| Co(III) / Amidine DG | Aryl Amidines, Diazo Compounds | 1-Aminoisoquinolines | Mild conditions, N₂ and H₂O byproducts |

| Ru(II) / Amine DG | Primary Benzylamines, Sulfoxonium Ylides | Isoquinolines | Free amine as directing group, oxidant-free |

Photoredox-Catalyzed Strategies for Alpha-Tertiary Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. This methodology is particularly relevant for the synthesis of complex amine structures. While not directly forming an aromatic amine on the isoquinoline core, photoredox strategies are pivotal for constructing alpha-tertiary amine motifs, which can be substituents on isoquinoline analogues.

The general principle involves a photocatalyst, such as an iridium or ruthenium complex or an organic dye like Rose Bengal, which, upon absorbing visible light, can initiate single-electron transfer (SET) processes. nih.gov This can be used, for example, to generate an α-amino radical from a tertiary amine, which can then engage in C-C bond-forming reactions. nih.gov This approach allows for the direct α-heteroarylation of tertiary amines, creating valuable benzylic amine pharmacophores. nih.gov The mechanism often proceeds via a homolytic aromatic substitution pathway where the catalytically generated α-amino radical adds directly to an electrophilic coupling partner. Although direct primary amination of a dibromoisoquinoline core via this method is not established, the functionalization of side chains attached to the isoquinoline nucleus is a feasible application of this chemistry.

Biocatalytic Routes for Chiral Amine Construction

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis, particularly for the construction of chiral molecules. mdpi.com Enzymes operate under mild conditions and can provide exquisite control over stereochemistry, which is often difficult to achieve with conventional catalysts. mdpi.com For the synthesis of chiral isoquinoline analogues, particularly tetrahydroisoquinolines, several classes of enzymes are of significant interest.

Norcoclaurine synthase (NCS), a Pictet-Spenglerase, is a key enzyme in the biosynthesis of tetrahydroisoquinoline alkaloids in plants. It catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine with high enantioselectivity. nih.gov Research has shown that NCS exhibits substrate promiscuity, allowing it to catalyze reactions between dopamine and a variety of other aldehydes to produce a diverse array of substituted chiral tetrahydroisoquinolines. nih.gov Other enzyme classes, such as imine reductases (IREDs) and transaminases, are also widely used for the industrial production of chiral amines and could be applied to synthesize chiral precursors for or derivatives of this compound. mdpi.com For example, engineered nitrene transferases derived from cytochrome P450 have been developed to aminate tertiary C-H bonds, yielding chiral α-tertiary primary amines with high efficiency and enantiomeric excess. nih.govchemrxiv.org

Table 2: Biocatalytic Approaches to Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Product Type | Key Advantages |

|---|---|---|---|

| Norcoclaurine Synthase (NCS) | Pictet-Spengler | Chiral Tetrahydroisoquinolines | High stereoselectivity, natural product synthesis |

| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Chiral Secondary/Tertiary Amines | High enantiopurity, industrial applicability |

| Transaminases (TAs) | Asymmetric Amination of Ketones | Chiral Primary Amines | Green alternative to metal catalysis |

Investigation of Functional Group Compatibility and Regioselectivity in Synthesis

The synthesis of a complex molecule like this compound requires careful consideration of regioselectivity and functional group compatibility. The positions of the bromine atoms and the amine group are critical, and synthetic routes must be designed to control their placement precisely.

Regioselectivity in isoquinoline synthesis is heavily influenced by the nature and position of substituents on the starting materials. researchgate.netlookchem.com For example, in the classic Pictet-Spengler reaction, electron-donating groups on the aromatic ring of the starting phenylethylamine activate the ring and direct the cyclization, typically to the position ortho to the activating group that is less sterically hindered. lookchem.com The synthesis of a 7-bromo substituted isoquinoline would thus depend on the substitution pattern of the precursor. Direct bromination of the isoquinoline core itself is also subject to regiochemical control; bromination of isoquinoline can yield 5-bromoisoquinoline, which can then be nitrated to give 5-bromo-8-nitroisoquinoline, demonstrating the directing effects of existing substituents. orgsyn.org

Functional group compatibility is the ability of different functional groups to tolerate a given set of reaction conditions without undergoing undesired transformations. fiveable.mestackexchange.com In metal-catalyzed C-H activation, for instance, the catalyst must selectively activate the desired C-H bond without reacting with other sensitive groups present in the molecule, such as the bromine atoms or a precursor to the amine group. nih.govnih.gov Similarly, photoredox and biocatalytic methods often boast broad functional group tolerance, proceeding under mild conditions that preserve the integrity of the molecular scaffold. nih.govchemrxiv.org The development of catalytic systems that are compatible with a wide range of functional groups is a key goal in modern synthetic chemistry, as it allows for the late-stage functionalization of complex molecules and simplifies synthetic planning. researchgate.net

Reactivity and Derivatization Chemistry of 1,7 Dibromoisoquinolin 3 Amine

Reactivity of Bromo-Substituents for Further Functionalization

The two bromine atoms on the isoquinoline (B145761) ring are key to its utility as a synthetic intermediate. Their reactivity in cross-coupling and nucleophilic aromatic substitution reactions allows for the introduction of a wide array of functional groups.

Exploration of Cross-Coupling Methodologies for C-Br Bond Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling, in particular, has proven effective for the derivatization of halogenated heterocycles. nih.gov This reaction typically involves the coupling of an aryl halide with an organoboronic acid in the presence of a palladium catalyst and a base. nih.gov For 1,7-Dibromoisoquinolin-3-amine, this methodology can be applied to selectively substitute one or both bromine atoms, leading to the synthesis of biaryl or substituted isoquinoline derivatives. The reaction conditions, including the choice of catalyst, base, and solvent, can influence the efficiency and selectivity of the coupling process. mdpi.com

| Cross-Coupling Reaction | Description | Potential Application to this compound |

| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction between an organohalide and an organoboron compound. nih.gov | Introduction of aryl or vinyl groups at the 1 and/or 7 positions. |

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene. | Formation of new carbon-carbon bonds by introducing alkenyl substituents. |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. | Introduction of various amine functionalities at the bromo-substituted positions. |

| Sonogashira Coupling | A palladium-catalyzed reaction of a vinyl or aryl halide with a terminal alkyne. | Introduction of alkynyl groups, which can be further functionalized. |

This table presents potential cross-coupling reactions that could be applied to this compound based on general principles of organic chemistry.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Isoquinoline Core

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of aryl halides. fishersci.se In this type of reaction, a nucleophile displaces a halide ion on the aromatic ring. fishersci.se The feasibility of SNAr reactions is influenced by the electronic nature of the aromatic ring and the nature of the leaving group. dalalinstitute.com While the isoquinoline core itself is somewhat electron-deficient, the presence of additional electron-withdrawing groups can facilitate these reactions. Nucleophiles such as amines, alkoxides, and thiolates can be employed to introduce a variety of substituents onto the isoquinoline framework. researchgate.net The reaction is typically carried out in a polar aprotic solvent and may require elevated temperatures. fishersci.se

Chemical Transformations of the Amino Group

The primary amino group at the 3-position of this compound is a versatile functional handle that can undergo a wide range of chemical transformations. msu.edu

General Amine Reactivity and Protection/Deprotection Strategies

The amino group exhibits typical nucleophilic character and can react with various electrophiles. msu.edu Common reactions include acylation, alkylation, and sulfonation. Given the potential for the amino group to interfere with reactions targeting the bromo-substituents, it is often necessary to employ protecting group strategies. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347). The Boc group is stable under a variety of reaction conditions but can be readily removed with acid. nih.gov

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) nih.gov |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride | Acidic or basic hydrolysis |

This table outlines common protecting groups for amines and their respective protection and deprotection methods.

Condensation Reactions for Imine and Other Heterocyclic Formation

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be stable compounds themselves or can serve as intermediates for further transformations, including reduction to secondary amines or participation in cyclization reactions to form new heterocyclic rings. This reactivity provides a pathway to more complex molecular architectures.

Strategies for Preparing Diverse Functionalized Analogues and Complex Heterocyclic Compounds

The combination of reactive sites on this compound allows for the strategic and sequential introduction of various functional groups, leading to a diverse library of derivatives. nih.gov For instance, a selective cross-coupling reaction could be performed at one of the bromine positions, followed by a different cross-coupling or a nucleophilic substitution at the other bromine position. The amino group could be functionalized at any stage of this sequence, or it could be used as a handle for the construction of fused heterocyclic systems. This multi-faceted reactivity makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. semanticscholar.org

Advanced Spectroscopic and Analytical Characterization of 1,7 Dibromoisoquinolin 3 Amine

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a "molecular fingerprint" that is unique to its structure and bonding.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands for the various functional groups present in 1,7-Dibromoisoquinolin-3-amine. As a primary aromatic amine, it is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. udel.edu Other key absorptions include N-H bending, C-N stretching, aromatic C-H stretching (above 3000 cm⁻¹), and characteristic aromatic ring stretching vibrations (C=C and C=N) in the 1400-1650 cm⁻¹ region. vscht.czpressbooks.pub The C-Br stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1340 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Strong |

Raman spectroscopy provides complementary vibrational information to FTIR. nih.gov It relies on the inelastic scattering of monochromatic light. libretexts.org While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds. Therefore, the symmetric stretching vibrations of the aromatic isoquinoline (B145761) ring system are expected to produce strong and sharp signals in the Raman spectrum, providing a distinct molecular fingerprint. nih.govul.ie The C-Br bonds also give rise to characteristic Raman signals, typically at low frequencies. researchgate.net This technique is highly valuable for confirming the identity of the aromatic core structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, the most striking feature in its mass spectrum is the isotopic pattern of the molecular ion peak. Bromine has two abundant natural isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. ucalgary.calibretexts.org A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. docbrown.infodocbrown.info This pattern provides definitive evidence for the presence of two bromine atoms in the molecule. whitman.edu

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, which allows for the calculation of the precise elemental formula (C₉H₆Br₂N₂), confirming the compound's composition. Analysis of the fragmentation pattern provides further structural information. Common fragmentation pathways for related compounds include the loss of a bromine atom ([M-Br]⁺) or the elimination of neutral molecules like HCN, which is characteristic of nitrogen-containing aromatic rings. nih.govresearchgate.netlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₉H₆Br₂N₂), HRMS provides an experimental mass that can be matched to a theoretical mass calculated from the most abundant isotopes of its constituent atoms. nih.govresearchgate.net

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern produced by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pattern for the molecular ion peak ([M]⁺˙) and its protonated form ([M+H]⁺), appearing as a cluster of peaks separated by 2 Da. The expected relative intensities for a dibrominated compound are approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively. This pattern serves as a clear diagnostic marker for the presence of two bromine atoms in the molecule.

| Isotopologue Formula | Theoretical m/z | Relative Abundance (%) |

|---|---|---|

| C₉H₇⁷⁹Br₂N₂⁺ | 300.9025 | 50.9 |

| C₉H₇⁷⁹Br⁸¹BrN₂⁺ | 302.9005 | 100.0 |

| C₉H₇⁸¹Br₂N₂⁺ | 304.8984 | 49.1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to establish the connectivity of atoms within a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of various fragment ions. researchgate.net The analysis of these fragments provides structural information.

The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the cleavage of the carbon-bromine bonds and fragmentations of the isoquinoline core. wichita.eduwvu.edu Common fragmentation mechanisms for related heterocyclic compounds include the loss of a bromine radical (Br•), neutral hydrobromic acid (HBr), or sequential losses of these species. researchgate.net Further fragmentation could involve the elimination of small neutral molecules like hydrogen cyanide (HCN) from the heterocyclic ring, which is characteristic of nitrogen-containing aromatic systems. researchgate.net

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 302.9 | Br• | 223.9 | Monobromoisoquinolin-3-amine cation |

| 302.9 | HBr | 222.0 | Monobromoisoquinoline-3-imine cation |

| 223.9 | HCN | 196.9 | Brominated indenyl cation |

| 223.9 | Br• | 144.0 | Isoquinolin-3-amine cation |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the aromatic isoquinoline system. The presence of the amino group (-NH₂) as an auxochrome and the bromine atoms are anticipated to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoquinoline core, due to the extension of the conjugated system.

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can also be used for characterization. Many isoquinoline derivatives are known to be fluorescent, and the emission properties of this compound would be influenced by the nature and position of its substituents. The specific excitation and emission wavelengths are unique characteristics of the compound's electronic structure.

| Technique | Parameter | Expected Observation |

|---|---|---|

| UV-Vis Spectroscopy | λmax (nm) | Multiple absorption bands in the UV region (e.g., ~250-350 nm) |

| Fluorescence Spectroscopy | λexcitation / λemission (nm) | Characteristic excitation and emission maxima, if fluorescent |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org A single-crystal X-ray diffraction analysis of this compound would yield definitive information on bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the isoquinoline ring system and the orientation of the substituent groups.

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group (N-H···N) and potential halogen bonding involving the bromine atoms (Br···N or Br···Br). This information is crucial for understanding the solid-state properties of the compound.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise molecular geometry |

| Intermolecular Interactions | Details on hydrogen and halogen bonding |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating, identifying, and quantifying components within a mixture, making them essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical compounds and other organic materials. helsinki.fi For this compound, a reversed-phase HPLC method is typically employed. nih.gov In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set at one of the compound's absorption maxima. google.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λmax (e.g., 254 nm) |

| Purity Assessment | Peak area percentage |

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a simple and rapid technique used to assess the lipophilicity of a compound, a critical parameter in medicinal chemistry. researchgate.netaga-analytical.com.pl The analysis is performed on plates coated with a nonpolar stationary phase (e.g., RP-18). researchgate.net The retention factor (R_f) of the compound is measured using various mobile phase compositions, typically mixtures of an organic solvent (like acetone (B3395972) or methanol) and an aqueous buffer. semanticscholar.org

The R_M value is calculated from the R_f value using the formula: R_M = log((1/R_f) - 1). By plotting the R_M values against the concentration of the organic solvent and extrapolating the linear relationship to 0% organic solvent, the R_M0 value is obtained. mdpi.commdpi.com This R_M0 value serves as a chromatographic index of lipophilicity, which can be correlated with the octanol-water partition coefficient (log P). semanticscholar.org

| Technique | Parameter Determined | Significance |

|---|---|---|

| RP-TLC | Rf (Retention Factor) | Measure of retention in a given mobile phase |

| RM0 (Extrapolated RM value) | Chromatographic index of lipophilicity |

Derivatization Strategies for Enhanced Analytical Detection and Separation

The analytical characterization of this compound can be significantly improved through chemical derivatization. This process involves modifying the molecule's primary aromatic amine group at the C-3 position to enhance its physicochemical properties for analysis. Derivatization is particularly valuable for improving detection sensitivity in chromatography, enhancing separation efficiency, and increasing volatility for gas-phase analysis. The strategies primarily focus on pre-column derivatization for High-Performance Liquid Chromatography (HPLC) and methods to increase volatility for Gas Chromatography (GC).

Pre-Column Derivatization for HPLC Analysis

For HPLC-based methods, pre-column derivatization is employed to attach a chromophoric or fluorophoric tag to the this compound molecule. Since the native compound may lack strong UV absorbance or native fluorescence at wavelengths suitable for trace-level detection, converting it into a fluorescent derivative can lower detection limits by several orders of magnitude. researchgate.netbiomol.com This approach is standard for the analysis of primary aromatic amines. nih.govdoi.orgresearchgate.net The reaction targets the nucleophilic primary amine, which readily reacts with a variety of labeling reagents. biotium.comthermofisher.com

Fluorescent Labeling Reagents:

Several classes of reagents are effective for the fluorescent labeling of primary amines. jenabioscience.comjascoinc.com The selection of a reagent depends on the desired excitation and emission wavelengths, the stability of the derivative, and the complexity of the sample matrix.

Dansyl Chloride (DNS-Cl): This is a classic reagent that reacts with primary amines under alkaline conditions to form highly fluorescent sulfonamide adducts. These derivatives are stable and can be detected with high sensitivity.

Fluorescamine: This reagent is advantageous as it is non-fluorescent itself and only becomes fluorescent after reacting with a primary amine. researchgate.netthermofisher.com The reaction is extremely rapid, occurring at room temperature in aqueous buffer. However, the resulting derivative's stability can be pH-dependent.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with primary amines to form stable, highly fluorescent carbamate (B1207046) derivatives. jascoinc.com This reagent is widely used in amino acid analysis and is equally applicable to aromatic amines.

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): NBD-F is a highly effective labeling agent that reacts with primary amines to yield intensely fluorescent derivatives. The resulting adducts are stable and exhibit favorable chromatographic properties. researchgate.netbiomol.com

The choice of reagent impacts not only sensitivity but also the chromatographic separation. The addition of a bulky, nonpolar derivatizing group can significantly alter the retention time of the analyte on a reversed-phase column, often improving resolution from interfering matrix components. nih.govdoi.org

| Derivatizing Reagent | Target Functional Group | Typical Reaction Conditions | Analytical Enhancement | Detection Method |

|---|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Primary Amine | Alkaline pH (e.g., carbonate buffer, pH 9-10), Room Temp or mild heating | Greatly increased fluorescence, improved hydrophobicity for RP-HPLC | Fluorescence (Ex: ~340 nm, Em: ~520 nm) |

| Fluorescamine | Primary Amine | Aqueous buffer (pH 8-9), Room Temp, rapid reaction | Fluorogenic reaction reduces background noise, high sensitivity | Fluorescence (Ex: ~390 nm, Em: ~475 nm) |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary Amine | Aqueous buffer (e.g., borate (B1201080) buffer, pH 8-9), Room Temp | Forms stable, highly fluorescent derivatives | Fluorescence (Ex: ~265 nm, Em: ~315 nm) |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary Amine | Alkaline buffer (pH 9-10), 50-60°C for ~10-30 min | High sensitivity, stable adduct formation | Fluorescence (Ex: ~470 nm, Em: ~530 nm) |

Derivatization for Gas Chromatography (GC) Analysis

Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the primary amine group, which can cause poor peak shape and adsorption on the GC column. libretexts.orgphenomenex.comresearchgate.net Derivatization is therefore essential to increase the compound's volatility and thermal stability. The most common strategies for amines are silylation and acylation. libretexts.org

Silylation:

Silylation involves replacing the active hydrogen atom of the amine group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.com This conversion significantly reduces the molecule's polarity and boiling point, making it amenable to GC analysis. youtube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. The resulting silylated derivatives are more volatile and typically exhibit better chromatographic behavior. nih.gov The TBDMS derivatives formed by MTBSTFA are notably more stable against hydrolysis than TMS derivatives.

Acylation:

Acylation converts the primary amine into a less polar and more stable amide derivative. researchgate.net This is typically achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). The resulting fluorinated amides are highly volatile and are particularly well-suited for sensitive detection using an electron capture detector (ECD). This method improves peak symmetry and thermal stability during GC analysis. ias.ac.inlibretexts.org

| Derivatization Strategy | Reagent Example | Target Functional Group | Analytical Enhancement | Common Detector |

|---|---|---|---|---|

| Silylation | BSTFA or MTBSTFA | Primary Amine | Increases volatility and thermal stability; reduces polarity | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Primary Amine | Increases volatility; forms stable amide; enhances ECD response | Electron Capture Detector (ECD), Mass Spectrometry (MS) |

| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Primary Amine | Creates a stable, highly electron-capturing derivative | Electron Capture Detector (ECD) |

Computational and Theoretical Investigations of 1,7 Dibromoisoquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 1,7-Dibromoisoquinolin-3-amine. aps.org These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure, preferred three-dimensional shape (conformation), and various physicochemical properties. dntb.gov.ua

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. uantwerpen.be

For instance, in related heterocyclic compounds, DFT calculations have been used to analyze vibrational spectra and charge distribution, providing a detailed understanding of the molecular structure. mdpi.com Such analyses for this compound would reveal how the bromine and amine substituents influence the electron density across the isoquinoline (B145761) core.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT) This table is illustrative and presents typical data obtained from quantum chemical calculations.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the molecule's overall polarity |

| Conformation | Planar | Describes the lowest energy 3D structure |

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. ulisboa.pt For this compound, MD simulations can predict how the molecule interacts with other molecules, such as water, proteins, or DNA. researchgate.netresearchgate.net These simulations are crucial for understanding how a molecule might behave in a biological environment. uantwerpen.be

The simulations can reveal key intermolecular interactions, including:

Hydrogen Bonds: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the isoquinoline ring can act as an acceptor.

Halogen Bonds: The bromine atoms can participate in halogen bonding, a non-covalent interaction that can be important for ligand-protein binding.

π-π Stacking: The aromatic isoquinoline ring can interact with other aromatic systems, such as the side chains of amino acids like phenylalanine or tyrosine in a protein's active site.

By simulating the compound in a virtual box of water, researchers can study its solvation properties. To understand its potential as a drug, the compound can be "docked" into the active site of a target protein, and MD simulations can then be run to assess the stability of the resulting complex. nih.gov This provides insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity. mdpi.com For isoquinoline derivatives, QSAR models have been developed to predict various activities, including anticancer and antimicrobial effects. nih.govjapsonline.com

The first step in QSAR modeling is to calculate molecular descriptors for a set of molecules with known activities. researchgate.net These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| 1D | Molecular Weight, Atom Count | Basic constitutional properties |

| 2D | Topological Polar Surface Area (TPSA), LogP | Connectivity, hydrophobicity, polarity |

| 3D | Molecular Volume, Surface Area | Three-dimensional shape and size |

Once descriptors are calculated, a mathematical model is developed to correlate them with the biological activity. nih.gov This often involves selecting the most relevant descriptors and using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms to build the predictive model. frontiersin.org

Machine learning (ML) has become increasingly prevalent in QSAR modeling due to its ability to handle complex, non-linear relationships between molecular structure and activity. nih.gov Algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are commonly used. researchgate.net These methods can often produce more accurate and robust predictive models compared to traditional linear methods, especially when dealing with large and diverse datasets of compounds. mdpi.com For example, QSAR models for quinoline (B57606)/isoquinoline derivatives have utilized ML to predict their inhibitory activity against specific enzymes. researchgate.net

The ultimate goal of a QSAR model is to predict the biological activity of new, untested compounds based solely on their molecular structure. uantwerpen.be For this compound, a validated QSAR model developed from a series of similar isoquinoline derivatives could estimate its potential efficacy for a specific biological target. researchgate.net This predictive power allows for the virtual screening of large chemical libraries to prioritize which compounds should be synthesized and tested experimentally, saving significant time and resources in the drug discovery process. nih.gov

In Silico Prediction of Potential Biological Interactions and Toxicity Profiles

In silico toxicology uses computational models to predict the potential adverse effects of chemicals, a critical step in early-stage drug development. nih.govresearchgate.net These predictions help to identify potential liabilities of a compound like this compound before it enters extensive experimental testing. nih.gov

Various computational tools and models are available to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com These models are often built using large datasets of experimental data and employ QSAR and machine learning techniques.

Predicted endpoints can include:

Mutagenicity: The potential to cause genetic mutations (e.g., using the Ames test model).

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Cardiotoxicity: The potential for adverse effects on the heart, such as hERG channel inhibition.

Cytochrome P450 (CYP) Inhibition: Prediction of interactions with key metabolic enzymes, which can lead to drug-drug interactions.

Table 3: Illustrative In Silico Toxicity Profile for a Novel Compound This table is for demonstration purposes and does not represent actual data for this compound.

| Toxicity Endpoint | Prediction | Confidence Level |

|---|---|---|

| Ames Mutagenicity | Non-mutagen | High |

| Carcinogenicity | Negative | Medium |

| hERG Inhibition | Low Risk | High |

| Hepatotoxicity | Low Probability | Medium |

| Skin Sensitization | Non-sensitizer | High |

These in silico predictions provide a valuable preliminary risk assessment, guiding the design of safer molecules and prioritizing experimental toxicity testing. mdpi.com

Mechanistic Insights from Computational Analysis of Synthetic Pathways

Currently, there is no available data from computational analyses that specifically details the mechanistic insights into the synthetic pathways of this compound.

Coordination Chemistry of 1,7 Dibromoisoquinolin 3 Amine

Ligand Properties of the Aminoisoquinoline Scaffold in Metal Coordination

The 1,7-Dibromoisoquinolin-3-amine molecule possesses two potential donor sites for metal coordination: the nitrogen atom of the isoquinoline (B145761) ring and the nitrogen atom of the exocyclic amino group. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. The presence of two nitrogen donor atoms classifies it as a classic N,N'-donor ligand. mdpi.com

The steric hindrance caused by the bromine atom at the 1-position, adjacent to the isoquinoline nitrogen, could also play a significant role in the coordination of bulky metal ions. This steric factor might influence the coordination geometry and the accessibility of the metal center in potential catalytic applications.

Table 1: Comparison of Donor Atom Properties in Aminoisoquinoline Scaffolds

| Ligand Scaffold | Donor Atoms | Expected Chelation | Electronic Effect of Substituents | Potential Steric Hindrance |

| Aminoisoquinoline | Ring N, Amino N | 5-membered ring | Varies with substituent | Generally low |

| This compound | Ring N, Amino N | 5-membered ring | Electron-withdrawing (Br), Electron-donating (NH2) | Moderate at N-1 position |

| 8-Aminoquinoline | Ring N, Amino N | 5-membered ring | Varies with substituent | Low |

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound is anticipated to follow established procedures for the coordination of N-heterocyclic ligands. bendola.com A general synthetic route would involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent, such as ethanol, methanol, or acetonitrile (B52724). The reaction mixture would likely be heated under reflux to facilitate complex formation, followed by crystallization to isolate the product. nih.gov

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic N-H stretching vibrations from the amino group. Upon coordination to a metal ion, a shift in the frequency of these vibrations would be expected, indicating the involvement of the amino nitrogen in bonding. New bands at lower frequencies, corresponding to the M-N stretching vibrations, would also be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in confirming the coordination of the ligand. uni-muenchen.de Shifts in the chemical shifts of the protons and carbons near the coordination sites (the amino group and the isoquinoline nitrogen) would provide evidence of complex formation.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes would likely exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, in addition to the π-π* transitions of the aromatic isoquinoline system. The positions and intensities of these bands would be dependent on the metal ion and the coordination geometry. mdpi.com

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the complexes and to confirm their stoichiometry. uni-muenchen.de

Elemental Analysis: Elemental analysis would provide the percentage composition of C, H, N, and Br, which would be used to confirm the empirical formula of the synthesized complexes. eurjchem.com

Table 2: Illustrative Spectroscopic Data for a Hypothetical [M(this compound)2Cl2] Complex

| Technique | Free Ligand (Expected) | Metal Complex (Hypothetical) | Interpretation |

| IR (cm-1) | ν(N-H): 3400-3300 | ν(N-H): 3300-3200 | Shift indicates N-coordination |

| ν(M-N): 500-400 | Appearance of new M-N bond | ||

| 1H NMR (ppm) | Aromatic H: 7.0-8.5 | Aromatic H: 7.2-8.8 | Downfield shift of protons near coordination sites |

| NH2: ~5.0 | NH2: ~5.5 | Shift confirms amino group involvement | |

| UV-Vis (nm) | λmax: ~280, ~320 | λmax: ~290, ~340, ~450 (MLCT) | Appearance of charge transfer bands |

Investigation of Coordination Geometries and Isomerism in Metal-Ligand Adducts

The coordination geometry of metal complexes of this compound would be dictated by the coordination number and the electronic configuration of the central metal ion. irb.hr For divalent first-row transition metals such as Co(II), Ni(II), and Cu(II), coordination numbers of four and six are common.

With a 1:2 metal-to-ligand ratio, octahedral [M(L)2X2] complexes could form, where L is the bidentate this compound ligand and X is a monodentate ligand like a halide or solvent molecule. In such octahedral complexes, geometric isomerism (cis and trans) would be possible, depending on the relative positions of the two monodentate ligands. libretexts.org The steric bulk of the bromine at the 1-position might favor the formation of the trans isomer to minimize ligand-ligand repulsion.

For metal ions that prefer square planar geometry, such as Pd(II) and Pt(II), [M(L)2]X2 or [M(L)X2] complexes could be formed. In the case of [M(L)X2], cis and trans isomers are also possible. The choice of isomer can have a significant impact on the chemical and physical properties of the complex. nih.gov

Table 3: Plausible Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Typical Coordination Number | Possible Geometries | Potential for Isomerism |

| Co(II), Ni(II) | 4, 6 | Tetrahedral, Square Planar, Octahedral | Yes (cis/trans in square planar and octahedral) |

| Cu(II) | 4, 6 | Distorted Tetrahedral, Square Planar, Distorted Octahedral | Yes (cis/trans in square planar and octahedral) |

| Zn(II), Cd(II) | 4, 6 | Tetrahedral, Octahedral | Less common |

| Pd(II), Pt(II) | 4 | Square Planar | Yes (cis/trans) |

| Ru(II), Rh(III) | 6 | Octahedral | Yes (cis/trans) |

Potential Applications in Catalysis and Sensing through Metal Complexation

Metal complexes of N-heterocyclic ligands, including quinoline (B57606) and isoquinoline derivatives, have shown significant promise in various catalytic applications. mdpi.com The metal complexes of this compound could potentially be explored as catalysts in a range of organic transformations. For instance, palladium complexes are well-known catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. nih.gov The electronic and steric properties of the 1,7-dibromo-3-aminoisoquinoline ligand could be tuned to influence the catalytic activity and selectivity of the metal center.

Furthermore, the isoquinoline scaffold is a component of many biologically active molecules, and their metal complexes have been investigated for their medicinal properties. researchgate.net Ruthenium and iridium complexes, for example, are being explored as anticancer agents. nih.gov

In the field of chemical sensing, the aminoisoquinoline framework can be incorporated into fluorescent chemosensors. researchgate.net Upon coordination with a specific metal ion, the fluorescence properties of the ligand can be modulated, allowing for the selective detection of that ion. The bromine substituents on the this compound ligand could potentially enhance its photophysical properties, making its metal complexes suitable candidates for the development of new sensory materials. The design of such sensors often relies on mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Biological Evaluation and Structure Activity Relationship Sar Studies of 1,7 Dibromoisoquinolin 3 Amine Analogues

In Vitro Screening Methodologies for Biological Activities

A variety of standardized in vitro assays are employed to determine the biological profiles of 1,7-dibromoisoquinolin-3-amine analogues. These methodologies provide crucial preliminary data on their potential efficacy and mechanisms of action.

The antimicrobial potential of isoquinoline (B145761) derivatives is commonly evaluated using broth microdilution or agar (B569324) diffusion methods to determine the Minimum Inhibitory Concentration (MIC). researchgate.net The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net Studies often screen these analogues against a panel of clinically relevant Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans. researchgate.netmdpi.com For instance, certain halogenated aryl thiocyanates, which share structural motifs with brominated isoquinolines, have demonstrated significant activity, with inhibition zones comparable to or greater than the antibiotic Imipenem. nih.gov

Beyond inhibiting microbial growth, the ability of these compounds to disrupt biofilms is a critical area of investigation. Biofilm formation is a key virulence factor for many pathogens, contributing to persistent infections and antibiotic resistance. The antibiofilm activity is often assessed using a crystal violet staining assay, which quantifies the total biofilm biomass. The results are typically reported as the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration required to inhibit biofilm formation. researchgate.net Some 8-hydroxyquinoline (B1678124) derivatives have shown selective activity against the biofilm phenotype, indicating the potential for these scaffolds to combat chronic infections. researchgate.net

Table 1: Example of Antimicrobial Activity Data for Fictional Isoquinoline Analogues This table is illustrative and based on typical data presentation in the cited literature.

| Compound | R1 Group | R2 Group | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MBIC (μg/mL) vs. S. aureus |

|---|---|---|---|---|---|

| 1 | -Br | -NH2 | 16 | 32 | 64 |

| 2 | -Cl | -NH2 | 8 | 16 | 32 |

| 3 | -Br | -NH-CH3 | 32 | 64 | >128 |

| 4 | -F | -NH2 | 4 | 8 | 16 |

The antioxidant properties of chemical compounds are evaluated through their ability to neutralize free radicals, which are implicated in numerous disease pathologies. Several spectrophotometric assays are commonly used to measure this activity. researchgate.net

The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a widely used method. DPPH is a stable free radical that shows a characteristic absorbance at 517 nm. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance. mdpi.com

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is another common method. The ABTS radical cation is generated by the oxidation of ABTS and has a blue-green color. Antioxidants neutralize this radical, causing the color to fade, and the change in absorbance is measured. researchgate.net

Other assays include the Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) assays, which measure the ability of a compound to quench peroxyl and hydroxyl radicals, respectively. mdpi.commdpi.com The results of these assays are often expressed as EC50 (the concentration required to scavenge 50% of the radicals) or as Trolox equivalents, comparing the compound's activity to that of Trolox, a water-soluble vitamin E analogue. mdpi.com

The therapeutic potential of this compound analogues is often linked to their ability to inhibit specific enzymes. nih.gov Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the test compound. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net

For example, various heterocyclic compounds are evaluated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in Alzheimer's disease. academie-sciences.fr Similarly, α-glucosidase and α-amylase are targets for anti-diabetic drugs, and inhibition assays for these enzymes are well-established. researchgate.netresearchgate.net The kinetic mechanism of inhibition (e.g., competitive, non-competitive, or mixed) can be determined using methods like Lineweaver-Burk plots to provide deeper insight into the inhibitor-enzyme interaction. researchgate.net While specific data on this compound against astacins, phosphodiesterases, or PTPN22 is not detailed in the provided results, the methodologies used for other enzyme systems are directly applicable.

Cell-based assays are crucial for evaluating both the desired pharmacological effects and the potential toxicity of new compounds. nih.gov Cytotoxicity is a primary concern and is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com This colorimetric assay measures the metabolic activity of cells; viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, and the intensity of the color is proportional to the number of living cells. sciltp.com

To investigate the mechanism of cell death, assays that detect apoptosis are employed. These include:

Annexin V/Propidium Iodide (PI) Staining: Flow cytometry is used to distinguish between healthy, apoptotic, and necrotic cells.

Mitochondrial Membrane Potential (ΔΨm) Assay: A loss of mitochondrial membrane potential is an early indicator of apoptosis. mdpi.com

Caspase Activation Assays: Caspases are key proteases in the apoptotic cascade, and their activation can be measured to confirm apoptosis induction. mdpi.com

These assays provide a comprehensive picture of a compound's effect on cell viability and its potential as a therapeutic agent, for instance, in cancer research. mdpi.com

Identification of Specific Biological Targets and Underlying Mechanisms

Identifying the precise molecular targets of a compound is essential for understanding its mechanism of action and for further drug development. For antimicrobial isoquinoline and quinoline (B57606) derivatives, a common mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com These enzymes are vital for DNA replication, and their inhibition leads to bacterial cell death.

In the context of anticancer activity, potential targets are numerous and can include protein kinases, components of the cell cycle machinery, or proteins involved in apoptosis. mdpi.comnih.gov For example, some natural products exert their antiproliferative effects by targeting tubulin or actin, disrupting microtubule and microfilament assembly, which is critical for cell division. nih.gov The mechanism of action for this compound analogues can be elucidated by observing their effects on cellular processes like DNA integrity, membrane potential, and specific signaling pathways. mdpi.com

Advanced Applications and Future Research Directions

Development as Pharmaceutical Scaffolds for Novel Drug Discovery

The isoquinoline (B145761) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of an amino group and two bromine atoms in 1,7-Dibromoisoquinolin-3-amine offers multiple points for chemical diversification, making it an attractive starting material for the synthesis of new therapeutic agents.

The amino group at the 3-position can serve as a key pharmacophoric element, capable of forming crucial hydrogen bonds with biological targets such as enzymes and receptors. This functional group can be readily modified through various reactions, including acylation, alkylation, and sulfonylation, to generate a library of derivatives with diverse physicochemical properties. The bromine atoms at the 1- and 7-positions act as versatile handles for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel isoquinoline derivatives.

The potential therapeutic applications of scaffolds derived from this compound are broad, drawing from the known pharmacological activities of other isoquinoline-containing molecules. These include, but are not limited to:

Anticancer Agents: The isoquinoline core is found in several natural and synthetic compounds with potent antitumor activity. By modifying the this compound scaffold, it may be possible to develop novel compounds that target specific pathways involved in cancer cell proliferation, survival, and metastasis.

Antimicrobial Agents: The isoquinoline framework is associated with antimicrobial effects. Derivatives of this compound could be explored for their potential to combat bacterial and fungal infections, including those caused by drug-resistant strains.

Neurological Agents: Many isoquinoline alkaloids exhibit significant activity in the central nervous system. The development of novel derivatives from this compound could lead to new treatments for a range of neurological and psychiatric disorders.

Future research in this area will likely focus on the design and synthesis of compound libraries based on the this compound scaffold and their subsequent screening for various biological activities.

| Potential Therapeutic Area | Rationale |

| Oncology | The isoquinoline scaffold is a known pharmacophore in many anticancer agents. |

| Infectious Diseases | Isoquinoline derivatives have demonstrated antimicrobial and antifungal properties. |

| Neurology | The isoquinoline core is present in many centrally acting natural products and synthetic drugs. |

Exploration of Potential in Materials Science Applications

The rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive functionalization offered by the bromine and amino groups, makes this compound a promising candidate for the development of novel organic materials. The ability to introduce various functional groups through the bromine atoms allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): By incorporating chromophoric and electron-transporting or hole-transporting moieties, derivatives of this compound could be investigated as emitters or host materials in OLED devices. The inherent fluorescence of the isoquinoline core can be modulated by the introduction of different substituents.

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in OPV cells, the tunable electronic properties of this compound derivatives could be exploited to optimize light absorption and charge separation and transport.

Chemosensors: The amino group and the nitrogen atom in the isoquinoline ring can act as binding sites for metal ions or other analytes. Functionalization of the scaffold could lead to the development of selective and sensitive fluorescent or colorimetric sensors.

Research in this domain would involve the synthesis of novel materials incorporating the this compound core and the characterization of their photophysical and electronic properties.

Utility as Reagents in Complex Organic Synthesis and Heterocyclic Chemistry

This compound is a valuable intermediate for the synthesis of more complex and highly functionalized heterocyclic systems. The differential reactivity of the two bromine atoms and the amino group can be exploited to achieve selective transformations.

The bromine atom at the 1-position is generally more susceptible to nucleophilic substitution than the one at the 7-position. This allows for sequential functionalization, where the 1-position can be modified first, followed by a different transformation at the 7-position. The amino group can be used to direct reactions or can be protected and deprotected as needed to facilitate a synthetic sequence.

Key synthetic transformations that can be performed on this compound include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed at the bromine-substituted positions to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution: The bromine at the 1-position can be displaced by various nucleophiles.

Reactions of the Amino Group: The amino group can undergo a wide range of reactions, such as diazotization followed by substitution, acylation, and alkylation, to introduce further diversity.

The ability to perform these transformations makes this compound a powerful tool for the construction of novel polycyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science.

| Reaction Type | Position(s) | Potential Products |

| Suzuki Coupling | C1, C7 | Aryl- or heteroaryl-substituted isoquinolines |

| Sonogashira Coupling | C1, C7 | Alkynyl-substituted isoquinolines |

| Buchwald-Hartwig Amination | C1, C7 | Amino-substituted isoquinolines |

| Nucleophilic Substitution | C1 | Diverse 1-substituted isoquinolines |

| Acylation/Alkylation | N3 | N-functionalized isoquinolin-3-amines |

Emerging Research Opportunities in Chemical Biology and Translational Research

The amenability of this compound to chemical modification makes it a suitable platform for the development of chemical probes to study biological processes. By attaching fluorescent tags, biotin, or other reporter groups, derivatives of this compound could be used to visualize and identify cellular targets.

For instance, if a library of compounds derived from this compound shows promising activity against a particular disease, a chemical probe could be synthesized to identify the protein or pathway with which the compound interacts. This information is crucial for understanding the mechanism of action and for the further optimization of the lead compound.

In translational research, which aims to bridge the gap between basic science and clinical applications, well-characterized molecules like derivatives of this compound can serve as starting points for drug development programs. The synthetic versatility of the scaffold allows for rapid iteration and optimization of properties such as potency, selectivity, and pharmacokinetic profile.